2,3,4,5-Tetrachloroaniline

Beschreibung

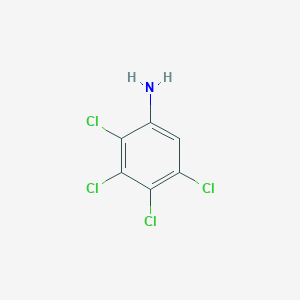

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5-tetrachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKZRUCVLTWAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212810 | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-83-3 | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FY7XX7MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-tetrachloroaniline, a significant chemical intermediate in various industrial applications. This document details its characteristics, synthesis, and analytical methods, presenting data in a clear and accessible format for scientific professionals.

Chemical and Physical Properties

2,3,4,5-Tetrachloroaniline is a chlorinated aromatic amine. Its physical state is a colorless to slightly yellow crystalline solid. The core chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₄N | [1][2][3][4][5] |

| Molecular Weight | 230.91 g/mol | [2][4][5] |

| Melting Point | 118-135 °C | [2] |

| Boiling Point (Predicted) | 325.5 ± 37.0 °C | |

| Density (Predicted) | 1.655 ± 0.06 g/cm³ | |

| pKa (Predicted) | -0.10 ± 0.10 | |

| Flash Point | >100 °C | |

| Solubility | Low solubility in water, better solubility in common organic solvents. Soluble in ethanol, ether, and petroleum ether. |

Table 2: Identifiers

| Identifier | Value | Source |

| CAS Number | 634-83-3 | [1][2][3][4][5][6] |

| EC Number | 211-216-1 | [1] |

| PubChem CID | 12466 | [3] |

| InChI | InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | [3] |

| InChIKey | GBKZRUCVLTWAML-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N | [3][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,3,4,5-tetrachloroaniline.

Table 3: Spectroscopic Information

| Technique | Details | Source |

| Infrared (IR) Spectroscopy | FTIR spectra available, often using a KBr wafer technique. Vapor phase IR spectra have also been recorded. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are available for structural elucidation. | [3] |

| Mass Spectrometry (MS) | Mass spectral data is available, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS). | [7] |

| Nuclear Quadrupole Resonance (NQR) Spectroscopy | Quadrupole coupling data is available. | [3][7] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying the chemical properties of 2,3,4,5-tetrachloroaniline.

Synthesis

General Chlorination of Aniline:

-

Dissolution: Dissolve aniline in an inert solvent such as chlorobenzene.

-

Acidification: Introduce hydrogen chloride gas into the solution.

-

Chlorination: Heat the mixture and introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, over several hours.

-

Reaction Completion: Stir the mixture at an elevated temperature to ensure the reaction goes to completion.

-

Solvent Removal: Distill off the solvent under reduced pressure.

-

Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent like ethanol.

Purification

A common method for the purification of 2,3,4,5-tetrachloroaniline is crystallization from ethanol.[6] The acetyl derivative can also be prepared and recrystallized from ethanol, which melts at 165-166 °C.[6]

Analytical Methods

Gas chromatography (GC) is a suitable technique for the analysis of 2,3,4,5-tetrachloroaniline.

General GC Protocol (based on EPA Method 8131 for aniline derivatives): [8]

-

Extraction: For water samples, perform a solvent extraction with a suitable solvent like methylene chloride at a pH > 11. For solid samples, use methods like Soxhlet extraction with a solvent mixture such as methylene chloride/acetone.

-

Cleanup: If interferences are present, use cleanup techniques like Florisil column cleanup (Method 3620) or Gel Permeation Chromatography (Method 3640).

-

Solvent Exchange: Prior to GC analysis with a Nitrogen-Phosphorus Detector (NPD), exchange the extraction solvent into toluene.

-

GC Analysis: Inject the prepared sample into a gas chromatograph equipped with an appropriate capillary column and a suitable detector (e.g., NPD or a mass spectrometer). Compound identification is confirmed by comparing the retention time with that of a certified reference standard.

Safety and Hazards

2,3,4,5-Tetrachloroaniline is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Statements

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H317 | May cause an allergic skin reaction | [3] |

| H318 | Causes serious eye damage | [3] |

| H335 | May cause respiratory irritation | [3] |

| H400 | Very toxic to aquatic life | [7] |

| H410 | Very toxic to aquatic life with long lasting effects | [7] |

Handling and Storage:

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Use only in a well-ventilated area.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition.

-

This material and its container must be disposed of as hazardous waste.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2,3,4,5-tetrachloroaniline.

This diagram outlines the key stages from starting materials to the final analytical characterization of the target compound, providing a clear visual representation of the overall process for researchers.

References

- 1. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2,3,4,5-Tetrachloroaniline Solution - Analytical Standard at Best Price [nacchemical.com]

- 3. 2,3,4,5-Tetrachloroaniline | C6H3Cl4N | CID 12466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. labshake.com [labshake.com]

- 6. 2,3,4,5-TETRACHLOROANILINE | 634-83-3 [chemicalbook.com]

- 7. 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

An In-Depth Technical Guide to 2,3,4,5-Tetrachloroaniline (CAS number 634-83-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-tetrachloroaniline, a chlorinated aromatic amine. The information presented herein is intended to support research, development, and safety assessment activities involving this compound. Due to the limited availability of data for this specific isomer, information from structurally related chloroanilines is included where relevant and is clearly noted.

Chemical and Physical Properties

2,3,4,5-Tetrachloroaniline is an organic compound characterized by an aniline ring substituted with four chlorine atoms.[1] It is a member of the polychlorinated aniline family and typically appears as a solid at room temperature.[1] Like other polychlorinated compounds, it is sparingly soluble in water but shows greater solubility in organic solvents.[1] The presence of multiple chlorine atoms on the benzene ring significantly influences its chemical properties, leading to increased hydrophobicity and a potential for bioaccumulation.[1]

Table 1: Physicochemical Properties of 2,3,4,5-Tetrachloroaniline

| Property | Value | Reference |

| CAS Number | 634-83-3 | [2] |

| Molecular Formula | C₆H₃Cl₄N | [2] |

| Molecular Weight | 230.91 g/mol | [2] |

| Appearance | Colorless to slightly yellow crystalline solid | [3] |

| Melting Point | 118-135 °C | [3] |

| Solubility | Low in water, soluble in organic solvents | [3] |

| IUPAC Name | 2,3,4,5-tetrachloroaniline | [2] |

| Synonyms | 2,3,4,5-Tetrachlorobenzenamine, Aniline, 2,3,4,5-tetrachloro- | [2] |

Synthesis

Experimental Protocol: General Synthesis of Polychlorinated Anilines (Example: Trichloroaniline)

Disclaimer: This is a generalized procedure for a related compound and should be adapted and optimized for the synthesis of 2,3,4,5-tetrachloroaniline with appropriate safety precautions.

Materials:

-

Aniline

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Inert solvent (e.g., carbon tetrachloride, chlorobenzene)

-

Hydrochloric acid (gas)

Procedure:

-

Dissolve aniline in an inert solvent such as chlorobenzene in a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube.

-

Introduce gaseous hydrogen chloride into the solution.

-

Heat the solution to the desired reaction temperature (e.g., 90-110°C).

-

Introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) into the reaction mixture over a period of several hours while maintaining the temperature.

-

After the addition of the chlorinating agent is complete, continue stirring the mixture at an elevated temperature (e.g., 130°C) for a period to ensure the reaction goes to completion.

-

Distill off the solvent under reduced pressure.

-

The crude product can be purified by sublimation or recrystallization from a suitable solvent like ethanol.

Note: The synthesis of polychlorinated anilines can result in a mixture of isomers. Purification and analytical characterization (e.g., by GC-MS and NMR) are essential to isolate and confirm the identity of the desired 2,3,4,5-tetrachloroaniline isomer.

Metabolism and Biodegradation

Direct experimental evidence for the metabolic or biodegradation pathway of 2,3,4,5-tetrachloroaniline is limited in the available literature. However, based on studies of other chlorinated anilines, a plausible pathway can be proposed. The biodegradation of chloroanilines in microorganisms often proceeds via an oxidative deamination to form chlorocatechols, which are then subject to ring cleavage.

Proposed Biodegradation Pathway

The proposed pathway involves initial enzymatic reactions that destabilize the aromatic ring, making it susceptible to cleavage. Aniline dioxygenase is a key enzyme in the degradation of aniline and some chloroanilines, catalyzing the formation of a catechol derivative.

Caption: Proposed Biodegradation Pathway.

Toxicity

Quantitative toxicity data for 2,3,4,5-tetrachloroaniline is not well-documented in publicly available literature. However, GHS hazard classifications from aggregated notifications indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life.[4] For context, toxicity data for other chloroaniline isomers are presented below. The toxicity of chloroanilines generally increases with the degree of chlorination.

Table 2: Acute Toxicity Data for Related Chloroanilines

| Compound | Test Species | Route | Toxicity Value | Reference |

| 3,4-Dichloroaniline | Rat | Oral LD50 | 570 mg/kg bw | [1] |

| 2,3-Dichloroaniline | Rat | Oral LD50 | 940 mg/kg bw | [1] |

| 2,4-Dichloroaniline | Rat | Oral LD50 | 3110 mg/kg bw | [1] |

| 3,4-Dichloroaniline | Rat | Inhalation LC50 (4h) | 3300 mg/m³ | [5] |

| 3,4-Dichloroaniline | Rabbit | Dermal LD50 | 300 mg/kg bw | [5] |

| Aniline | Rabbit | Dermal LD50 | 1540 mg/kg bw | [6] |

| 2,3,5,6-Tetrachloroaniline | - | Oral | Toxic if swallowed (GHS) | [7] |

| 2,3,5,6-Tetrachloroaniline | - | Dermal | Toxic in contact with skin (GHS) | [7] |

| 2,3,5,6-Tetrachloroaniline | - | Inhalation | Toxic if inhaled (GHS) | [7] |

Experimental Protocols and Workflows

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and effective method for the analysis of chloroanilines in various matrices. The following is a general protocol for the analysis of chloroanilines in soil.

Experimental Protocol: GC-MS Analysis of Chloroanilines in Soil

-

Sample Preparation and Extraction:

-

Weigh 10 g of a dried and homogenized soil sample into an extraction vessel.

-

Add a surrogate standard to the sample.

-

Extract the sample using an accelerated solvent extractor (ASE) with a suitable solvent mixture (e.g., dichloromethane/acetone).

-

Concentrate the extract using a nitrogen evaporator.

-

Perform a solvent exchange to a solvent compatible with GC analysis (e.g., hexane).

-

-

Cleanup:

-

Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering compounds.

-

Elute the chloroanilines from the SPE cartridge with an appropriate solvent.

-

Concentrate the eluate to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 400.

-

Caption: GC-MS Analysis Workflow.

General Toxicological Evaluation Workflow

The toxicological evaluation of a chemical like 2,3,4,5-tetrachloroaniline typically follows a tiered approach, starting with in vitro assays and potentially moving to in vivo studies if necessary.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,5-Tetrachloroaniline | C6H3Cl4N | CID 12466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,3,4,5-tetrachlorobenzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4,5-tetrachlorobenzenamine, also known as 2,3,4,5-tetrachloroaniline. This document includes key data, experimental protocols, and relevant biological information to support research and development activities.

Core Physical and Chemical Properties

2,3,4,5-Tetrachlorobenzenamine is a chlorinated aromatic amine. Its structure and key properties are summarized below.

Physical Properties

The physical characteristics of 2,3,4,5-tetrachlorobenzenamine are presented in Table 1. It is a colorless to slightly yellow crystalline solid with low solubility in water but better solubility in common organic solvents[1]. There is a noted discrepancy in the reported melting point, with values of 118 °C and 132-135 °C cited in the literature[1][2].

Table 1: Physical Properties of 2,3,4,5-Tetrachlorobenzenamine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₄N | [2][3] |

| Molecular Weight | 230.91 g/mol | [3] |

| Appearance | Colorless to slightly yellow crystalline solid | [1] |

| Melting Point | 118 °C or 132-135 °C | [1][2] |

| Boiling Point | 325.5 ± 37.0 °C (Predicted) | [1] |

| Solubility | Low in water; soluble in common organic solvents | [1] |

Chemical Properties

2,3,4,5-Tetrachlorobenzenamine is relatively stable at room temperature. However, it may undergo hazardous reactions when heated or exposed to strong oxidizing agents[1]. As an aromatic amine, the amino group can undergo diazotization reactions[4].

Spectral Data

The spectral characteristics of 2,3,4,5-tetrachlorobenzenamine are crucial for its identification and characterization. A summary of available spectral data is provided in the tables below.

Table 2: 1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0-7.5 | Singlet | Aromatic Proton (1H) |

| ~4.0-5.0 | Broad Singlet | Amine Protons (-NH₂) (2H) |

| Note: Predicted chemical shifts based on the structure and general values for aromatic amines. Actual values may vary depending on the solvent and experimental conditions. |

Table 3: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140-145 | C-NH₂ |

| ~120-135 | C-Cl |

| ~115-125 | C-H |

| Note: Predicted chemical shifts based on the structure and general values for substituted benzenes. |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch (asymmetric and symmetric) |

| 3000-3100 | Aromatic C-H stretch |

| 1600-1650 | N-H bend |

| 1400-1500 | Aromatic C=C stretch |

| 1000-1200 | C-N stretch |

| 600-800 | C-Cl stretch |

| Note: These are characteristic absorption ranges for the functional groups present in the molecule. |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 229, 231, 233 | Molecular ion (M⁺) cluster due to chlorine isotopes |

| 194, 196, 198 | [M-Cl]⁺ |

| 159, 161 | [M-2Cl]⁺ |

| 124 | [M-3Cl]⁺ |

| Note: The presence of four chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. |

Experimental Protocols

Synthesis of 2,3,4,5-Tetrachlorobenzenamine

2,3,4,5-Tetrachlorobenzenamine is typically synthesized via the reduction of its nitro precursor, 2,3,4,5-tetrachloronitrobenzene[4][5]. A general method for the reduction of nitroaromatic compounds using iron powder is described below, which can be adapted for this specific synthesis[6].

Step 1: Synthesis of 2,3,4,5-Tetrachloronitrobenzene (Precursor)

A patented method involves the chlorination of 2,4,5-trichloronitrobenzene[7].

-

Materials: 2,4,5-trichloronitrobenzene, concentrated sulfuric acid, chlorosulfonic acid, 1,2-dichloroethane, iodine, and chlorine gas.

-

Procedure:

-

In a suitable reactor, dissolve 2,4,5-trichloronitrobenzene in a mixture of concentrated sulfuric acid and chlorosulfonic acid, using 1,2-dichloroethane as a cosolvent.

-

Add a catalytic amount of iodine.

-

Introduce chlorine gas into the reaction mixture while maintaining the temperature between 50 and 80 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is worked up by separation, purification, and crystallization to yield 2,3,4,5-tetrachloronitrobenzene.

-

Step 2: Reduction to 2,3,4,5-Tetrachlorobenzenamine

-

Materials: 2,3,4,5-tetrachloronitrobenzene, iron powder, water, and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add iron powder and water.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Gradually add the 2,3,4,5-tetrachloronitrobenzene in portions to control the exothermic reaction.

-

Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture slightly.

-

Extract the product with ethyl acetate.

-

Filter the mixture to remove iron and iron oxides.

-

Separate the organic layer and evaporate the solvent to obtain the crude 2,3,4,5-tetrachlorobenzenamine.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Relevance and Signaling Pathways

2,3,4,5-Tetrachlorobenzenamine is a known metabolite of the corresponding nitro compound, 2,3,4,5-tetrachloronitrobenzene[4]. The metabolic transformation primarily occurs in the gut, where the nitro group is reduced to an amine by the action of intestinal microflora[4]. This is a common metabolic pathway for nitroaromatic compounds[4].

The absorbed 2,3,4,5-tetrachloronitrobenzene can also be metabolized into glucuronide and ethereal sulfate conjugates[4].

Mandatory Visualizations

References

- 1. chembk.com [chembk.com]

- 2. 2,3,4,5-Tetrachloroaniline Solution - Analytical Standard at Best Price [nacchemical.com]

- 3. 2,3,4,5-Tetrachloroaniline | C6H3Cl4N | CID 12466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 | Benchchem [benchchem.com]

- 6. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,3,4,5-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,4,5-tetrachloroaniline. Due to the limited availability of experimental data for this specific isomer, this guide incorporates estimated values based on quantitative structure-activity relationship (QSAR) models and data from structurally similar chloroanilines. It is intended to serve as a resource for researchers and professionals in assessing the potential environmental impact of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the available and estimated properties of 2,3,4,5-tetrachloroaniline. It is crucial to note that many of these values are predictions and should be confirmed by experimental data.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₃Cl₄N | PubChem[1] |

| Molecular Weight | 230.91 g/mol | PubChem[1] |

| Melting Point | 118 °C | Sigma-Aldrich[2] |

| Boiling Point | 325.5 °C (Predicted) | ChemSpider |

| Water Solubility | Estimated: 1.5 mg/L | Estimation from log Kow |

| Vapor Pressure | Estimated: 2.5 x 10⁻⁵ mmHg at 25°C | Estimation based on boiling point |

| Octanol-Water Partition Coefficient (log Kow) | 4.27 (Predicted) | Stenutz[3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated: 3,000 - 10,000 L/kg | Estimation from log Kow |

| Henry's Law Constant | Estimated: 1.2 x 10⁻⁶ atm·m³/mol | Estimation from vapor pressure and water solubility |

Note on Estimations:

Environmental Fate and Transport

The following sections detail the expected behavior of 2,3,4,5-tetrachloroaniline in various environmental compartments based on its physicochemical properties and the known fate of other chloroanilines.

Abiotic Degradation

Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway for 2,3,4,5-tetrachloroaniline under normal environmental pH conditions (pH 4-9).[3] The C-Cl and C-N bonds in the aromatic ring are generally stable to hydrolysis.

Photodegradation: Photodegradation in water and on soil surfaces is a potential transformation pathway for chloroanilines.[4][5][6] The absorption of UV radiation can lead to the cleavage of the C-Cl bond, initiating a series of reactions. The rate of photodegradation is influenced by factors such as sunlight intensity, the presence of photosensitizers in the water, and the organic matter content of the soil. For other chloroanilines, photodegradation has been observed to be a significant process.[5]

Biotic Degradation

The biodegradation of chlorinated anilines is generally a slow process, with persistence increasing with the number of chlorine substituents. Microorganisms capable of degrading chloroanilines have been isolated from soil and sediment.[7] The degradation pathways often involve initial oxidation of the aromatic ring. Given its high degree of chlorination, 2,3,4,5-tetrachloroaniline is expected to be persistent in the environment with a long half-life in soil and water.[1]

Mobility and Transport

Soil: With an estimated high Koc value, 2,3,4,5-tetrachloroaniline is expected to have low mobility in soil.[8] It will likely bind strongly to the organic matter in soil and sediment, limiting its potential to leach into groundwater. Transport in the terrestrial environment would primarily occur through soil erosion and runoff of soil particles to which the compound is adsorbed.

Water: Due to its low water solubility and high log Kow, 2,3,4,5-tetrachloroaniline will tend to partition from the water column to suspended solids and bottom sediments. Volatilization from water surfaces is expected to be a minor transport process due to its low estimated Henry's Law constant.

Air: Given its low estimated vapor pressure, long-range atmospheric transport of 2,3,4,5-tetrachloroaniline in the gaseous phase is unlikely. However, it may be transported over shorter distances adsorbed to airborne particulate matter.

Bioaccumulation

A high log Kow value (4.27) suggests a significant potential for bioaccumulation in aquatic organisms.[9] Chemicals with a log Kow greater than 3 are generally considered to have the potential to bioconcentrate in the fatty tissues of organisms.[10] The actual bioconcentration factor (BCF) would need to be determined experimentally, but it is predicted to be high.

Experimental Protocols

Standardized experimental protocols for assessing the environmental fate and transport of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following are key guidelines applicable to 2,3,4,5-tetrachloroaniline.

Abiotic Degradation

-

Hydrolysis: OECD Guideline 111: Hydrolysis as a Function of pH determines the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures in the dark.[3][10][11][12][13]

-

Photodegradation in Water: OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis exposes a solution of the test substance in pure water to artificial sunlight to determine the rate of direct photolysis.[4][5][6][14][15]

Biotic Degradation

-

Ready Biodegradability: OECD Guideline 301: Ready Biodegradability comprises a series of screening tests (e.g., DOC Die-Away, CO₂ Evolution) to assess the potential for rapid and complete biodegradation under aerobic conditions.[7][16][17][18] OECD Guideline 310: Ready Biodegradability - CO₂ in Sealed Vessels (Headspace Test) is suitable for volatile compounds.[19][20][21][22]

-

Transformation in Soil: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil evaluates the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.[23][24][25][26][27]

Mobility

-

Adsorption/Desorption: OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method is used to determine the soil sorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles.[8][28][29][30][31]

Bioaccumulation

-

Bioconcentration in Fish: OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure determines the bioconcentration factor (BCF) by exposing fish to the test substance in water or through their diet.

Analytical Methods

The analysis of 2,3,4,5-tetrachloroaniline in environmental matrices would typically involve extraction with an organic solvent followed by analysis using gas chromatography-mass spectrometry (GC-MS), as outlined in methods like EPA Method 1625 .[32][33][34] For soil samples, accelerated solvent extraction (ASE) followed by GC-MS is a suitable approach.[35]

Visualizations

The following diagrams illustrate the key environmental processes and a typical experimental workflow for studying the fate of 2,3,4,5-tetrachloroaniline.

Caption: Environmental fate and transport pathways of 2,3,4,5-Tetrachloroaniline.

Caption: Workflow for studying the aerobic/anaerobic degradation of 2,3,4,5-Tetrachloroaniline in soil.

Conclusion

While specific experimental data on the environmental fate and transport of 2,3,4,5-tetrachloroaniline is limited, its physicochemical properties, estimated through QSAR models and by analogy to other chloroanilines, suggest that it is likely to be a persistent, immobile, and bioaccumulative compound. Its low water solubility and high sorption potential indicate that it will predominantly reside in soil and sediment, with a low potential for groundwater contamination through leaching. However, transport via soil erosion is a possibility. Bioaccumulation in aquatic organisms is a significant concern due to its high lipophilicity.

Further experimental studies following standardized OECD or EPA guidelines are essential to definitively characterize the environmental behavior of 2,3,4,5-tetrachloroaniline and to conduct a thorough environmental risk assessment. The protocols and estimations provided in this guide offer a framework for initiating such investigations.

References

- 1. Development of new QSAR models for water, sediment, and soil half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. fera.co.uk [fera.co.uk]

- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 6. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 7. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 9. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 13. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 19. OECD 310: Ready Biodegradability Headspace Test [aropha.com]

- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 21. fera.co.uk [fera.co.uk]

- 22. oecd.org [oecd.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 29. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. epa.gov [epa.gov]

- 33. testinglab.com [testinglab.com]

- 34. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 35. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,3,4,5-Tetrachloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,5-tetrachloroaniline in water and various organic solvents. Due to the limited availability of precise quantitative solubility data for 2,3,4,5-tetrachloroaniline in public literature, this document leverages data from structurally similar chlorinated anilines to provide a qualitative and estimated solubility profile. Furthermore, it outlines detailed experimental protocols for determining the solubility of such compounds.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like 2,3,4,5-tetrachloroaniline, its solubility is significantly influenced by the interplay of its molecular structure—specifically the presence of a polar amino group and four nonpolar chlorine atoms on a benzene ring—and the properties of the solvent.

The general principle of "like dissolves like" is a useful guide. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 2,3,4,5-Tetrachloroaniline possesses both polar (amino group) and nonpolar (chlorinated benzene ring) characteristics, leading to a nuanced solubility profile. The high degree of chlorination increases its lipophilicity, generally leading to lower solubility in water and higher solubility in organic solvents.

Estimated Solubility of 2,3,4,5-Tetrachloroaniline

Based on available information for 2,3,4,5-tetrachloroaniline and its structural analogs, the following table summarizes its expected solubility profile. It is consistently reported to be sparingly soluble in water and more soluble in organic solvents.

| Solvent System | Solvent Type | Expected Solubility | Supporting Evidence/Analogs |

| Water | Highly Polar Protic | Very Low | Generally described as sparingly soluble in water. Structurally similar 2,4,6-trichloroaniline has a reported water solubility of < 0.1 g/100 mL at 21.5°C. |

| Methanol | Polar Protic | Moderately Soluble | Pentachloroaniline is soluble in alcohol. 2,4,6-trichloroaniline is soluble in ethanol. |

| Ethanol | Polar Protic | Soluble | 2,4,6-trichloroaniline is soluble in ethanol.[1] |

| Acetone | Polar Aprotic | Soluble | Expected to be a good solvent due to its polarity and ability to accept hydrogen bonds. |

| Diethyl Ether | Nonpolar | Soluble | 2,4,6-trichloroaniline is soluble in diethyl ether. Pentachloroaniline is soluble in ether. |

| Chloroform | Nonpolar | Soluble | General solubility for chlorinated organic compounds. |

| Toluene | Nonpolar | Moderately Soluble | Expected to be a suitable solvent for the nonpolar chlorinated benzene ring. |

| Hexane/Petroleum Ether | Nonpolar | Sparingly to Moderately Soluble | 2,4,6-trichloroaniline is soluble in petroleum ether. Pentachloroaniline is soluble in petroleum ether. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following section details a standard experimental protocol for determining the solubility of a compound like 2,3,4,5-tetrachloroaniline.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 2,3,4,5-tetrachloroaniline is added to a known volume of the desired solvent in a sealed flask or vial. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully removed without disturbing the solid phase. To ensure complete removal of any suspended solid particles, the aliquot should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.

-

Concentration Analysis: The concentration of 2,3,4,5-tetrachloroaniline in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and common method for determining the concentration of a UV-absorbing compound in solution.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of 2,3,4,5-tetrachloroaniline in the solvent of interest is prepared. The UV-Vis spectrum of this solution is recorded over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

Calibration Curve: A series of standard solutions of 2,3,4,5-tetrachloroaniline of known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The absorbance of the saturated filtrate obtained from the shake-flask experiment is measured at the λmax. The concentration of 2,3,4,5-tetrachloroaniline in the sample is then determined by interpolating its absorbance value on the calibration curve.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of compounds, particularly in complex mixtures.

Methodology:

-

Chromatographic Conditions: An appropriate HPLC method is developed. This includes selecting a suitable column (e.g., a reverse-phase C18 column), a mobile phase (e.g., a mixture of acetonitrile and water), a flow rate, and a detector wavelength (typically the λmax determined by UV-Vis spectrophotometry).

-

Calibration Curve: A series of standard solutions of 2,3,4,5-tetrachloroaniline of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration.

-

Sample Analysis: The saturated filtrate from the shake-flask experiment is injected into the HPLC system. The concentration of 2,3,4,5-tetrachloroaniline in the sample is calculated based on its peak area and the calibration curve.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Figure 2: Key factors influencing the solubility of 2,3,4,5-tetrachloroaniline.

References

The Unseen Contaminants: A Technical Guide to the Natural Occurrence of Tetrachloroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroaniline (TCA) isomers are chlorinated aromatic amines that have garnered scientific interest due to their persistence in the environment and potential toxicological effects. While not naturally synthesized in the biosphere, they are primarily introduced into the environment as degradation products of various anthropogenic compounds, including certain pesticides and herbicides. This technical guide provides an in-depth overview of the known natural occurrence of tetrachloroaniline isomers, details the analytical methodologies for their detection, and elucidates their environmental fate through degradation pathways.

Natural Occurrence and Environmental Levels

Tetrachloroaniline isomers are not known to be naturally produced by living organisms. Their presence in the environment is predominantly linked to the breakdown of agricultural chemicals. For instance, pentachloronitrobenzene (PCNB), a fungicide, can degrade into pentachloroaniline, which can be further transformed into tetrachloroaniline isomers. While their widespread presence at trace levels is acknowledged, specific quantitative data in various environmental matrices is often limited and site-dependent.

Table 1: Environmental Occurrence of Tetrachloroaniline Isomers

| Isomer | Environmental Matrix | Reported Concentration Range | Primary Sources |

| 2,3,4,5-Tetrachloroaniline | Anaerobic estuarine sediment | Concentrations not consistently reported, but its transformation is studied. | Degradation product of pentachloroaniline. |

| 2,3,5,6-Tetrachloroaniline | Soil, Water | Quantitative data is scarce in publicly available literature. | Metabolite of pesticides and herbicides. |

| 2,3,4,6-Tetrachloroaniline | Soil, Water | Quantitative data is scarce in publicly available literature. | Metabolite of pesticides and herbicides. |

Degradation Pathways of Tetrachloroaniline Isomers

The environmental persistence of tetrachloroaniline isomers is influenced by microbial degradation under both aerobic and anaerobic conditions. The specific pathways can vary depending on the isomer and the environmental conditions.

Anaerobic Degradation of 2,3,4,5-Tetrachloroaniline

Under anaerobic conditions, such as those found in saturated soils and sediments, 2,3,4,5-tetrachloroaniline has been shown to undergo reductive dehalogenation. This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated aniline compounds.[1] The key enzymes involved in this process are reductive dehalogenases.[2]

Plausible Aerobic Degradation Pathway

While specific aerobic degradation pathways for tetrachloroaniline isomers are not extensively detailed in the available literature, a plausible pathway can be inferred from the well-documented aerobic degradation of other chloroanilines. This typically involves an initial oxidation step catalyzed by dioxygenase enzymes, followed by ring cleavage.[3][4] The degradation of 4-chloroaniline, for example, proceeds via the formation of 4-chlorocatechol, which then undergoes ortho-cleavage.[3][5] A similar pathway can be hypothesized for a tetrachloroaniline isomer.

Experimental Protocols for Analysis

The accurate detection and quantification of tetrachloroaniline isomers in environmental samples require robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Sample Preparation and Extraction Workflow

A generalized workflow for the analysis of tetrachloroaniline isomers in soil and water is presented below.

Detailed Methodologies

1. Sample Extraction

-

For Water Samples (Liquid-Liquid Extraction - LLE):

-

Adjust the pH of a 1-liter water sample to >11 with sodium hydroxide.[6]

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

-

Combine the organic extracts.

-

-

For Soil/Sediment Samples (Soxhlet Extraction):

-

Air-dry the soil sample and sieve to remove large debris.

-

Mix approximately 30 g of the soil sample with an equal amount of anhydrous sodium sulfate.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract with a 1:1 (v/v) mixture of acetone and hexane for 16-24 hours.[6]

-

-

For Water and Soil Samples (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Pass the water sample (or soil extract diluted in water) through the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the tetrachloroanilines with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

2. Extract Cleanup (Florisil Column)

-

Prepare a chromatography column packed with activated Florisil.

-

Pre-wet the column with hexane.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with solvents of increasing polarity to separate the analytes from interfering compounds.

-

Collect the fraction containing the tetrachloroanilines.

3. Concentration and Solvent Exchange

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[7]

-

If necessary, exchange the solvent to one that is more compatible with the GC injection, such as hexane or toluene.[6]

4. Derivatization (Optional)

To improve the chromatographic properties and sensitivity of the aniline compounds, derivatization can be performed. A common method is acylation:

-

Add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) to the concentrated extract.

-

Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to allow the reaction to complete.

-

Cool the sample and it is then ready for GC-MS analysis.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of tetrachloroaniline isomers. Full scan mode can be used for initial identification.

-

Table 2: Example GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms |

| Injector | Splitless, 250°C |

| Oven Program | 80°C (2 min hold), ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Mass Spectrometer | |

| Ionization | Electron Ionization (EI), 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined based on the mass spectra of tetrachloroaniline isomers. |

Conclusion

Tetrachloroaniline isomers are environmentally relevant compounds that arise from the degradation of anthropogenic chemicals. Their detection and quantification in various environmental matrices are crucial for assessing their environmental fate and potential risks. The analytical methodologies outlined in this guide, centered around GC-MS, provide a robust framework for their analysis. Understanding their degradation pathways, particularly the process of reductive dehalogenation in anaerobic environments, is key to predicting their persistence and developing potential bioremediation strategies. Further research is needed to obtain more comprehensive quantitative data on their environmental concentrations and to fully elucidate the specific enzymatic processes involved in their degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Multiple Dehalogenase Genes Involved in Tetrachloroethene-to-Ethene Dechlorination in a Dehalococcoides-Dominated Enrichment Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. organomation.com [organomation.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,3,4,5-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloroaniline (2,3,4,5-TCA) is a chlorinated aromatic amine, a class of compounds that finds use in the synthesis of various industrial and pharmaceutical products. Due to their potential toxicity and persistence in the environment, sensitive and reliable analytical methods for the detection and quantification of these compounds are crucial. This document provides detailed application notes and protocols for the analysis of 2,3,4,5-TCA in environmental matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 25 µg/L |

| **Linearity (R²) ** | > 0.995 | > 0.995 |

| Range | 1 - 200 µg/L | 10 - 500 µg/L |

| Recovery | 85 - 110% | 90 - 105% |

| Precision (%RSD) | < 15% | < 10% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the determination of 2,3,4,5-TCA in water and soil samples.

a. Sample Preparation (Water Samples)

-

Adjust the pH of a 500 mL water sample to >11 with 5 M Sodium Hydroxide.

-

Transfer the sample to a 1 L separatory funnel.

-

Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

b. Sample Preparation (Soil/Sediment Samples)

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh 10 g of the homogenized sample into a beaker.

-

Mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Transfer the mixture to a Soxhlet extraction thimble.

-

Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 8-12 hours.

-

Concentrate the extract to approximately 1 mL.

-

Proceed with cleanup if necessary (e.g., using a Florisil column) to remove interfering compounds.

c. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ion (m/z): 229.

-

Qualifier Ions (m/z): 231, 194.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is suitable for the determination of 2,3,4,5-TCA in aqueous samples.

a. Sample Preparation

-

Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

-

For trace analysis, solid-phase extraction (SPE) can be used for sample pre-concentration.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 250 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

-

b. HPLC-UV Instrumental Parameters

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detector: UV-Vis Diode Array Detector (DAD).

-

Detection Wavelength: 245 nm.

Visualizations

Caption: General workflow for the analysis of 2,3,4,5-Tetrachloroaniline.

Caption: Postulated metabolic pathway for 2,3,4,5-Tetrachloroaniline toxicity.

Application Note: Quantification of 2,3,4,5-Tetrachloroaniline using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,5-Tetrachloroaniline is a chemical compound that can arise as a metabolite or degradation product from various industrial and agricultural chemicals. Due to its potential toxicity and persistence in the environment, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of such aromatic amines, offering a balance of sensitivity, specificity, and accessibility.[1] This application note details a validated reversed-phase HPLC-UV method for the quantitative determination of 2,3,4,5-tetrachloroaniline.

Principle of the Method

The method employs a reversed-phase C18 column for the separation of 2,3,4,5-tetrachloroaniline from other matrix components. An isocratic mobile phase consisting of a buffered acetonitrile/water mixture ensures efficient elution and sharp peak shapes. Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption and comparing the peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The specific conditions have been optimized for the analysis of chloroanilines and are detailed in Table 1.[2][3]

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard LC system with quaternary pump, autosampler, and UV detector |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2] |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| UV Detection Wavelength | 239 nm[3] |

| Run Time | Approximately 10 minutes |

2. Reagents and Standards

-

2,3,4,5-Tetrachloroaniline analytical standard: Purity ≥97%.[4]

-

Acetonitrile: HPLC grade.

-

Monobasic Potassium Phosphate: ACS grade or higher.

-

Phosphoric Acid: ACS grade or higher.

-

Water: HPLC grade or ultrapure water.

-

Methanol: HPLC grade.

3. Preparation of Solutions

-

0.05 M Phosphate Buffer (pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the 0.05 M phosphate buffer in a 40:60 (v/v) ratio. Filter and degas the solution before use.

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,3,4,5-tetrachloroaniline and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Sample Preparation Protocol (Aqueous Samples)

This protocol is a general guideline for the extraction of chloroanilines from a water matrix.[5]

-

pH Adjustment: Take a 100 mL aliquot of the aqueous sample and adjust the pH to 11 using a suitable base (e.g., 1 M NaOH).

-

Liquid-Liquid Extraction (LLE): Transfer the pH-adjusted sample to a separatory funnel. Add 30 mL of a suitable extraction solvent (e.g., methylene chloride). Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

-

Combine Extracts: Collect the organic layer. Repeat the extraction process two more times with fresh 30 mL portions of the extraction solvent. Combine all organic extracts.

-

Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation Summary

The described HPLC-UV method has been validated based on common parameters for similar chloroaniline compounds.[2][7] The expected performance characteristics are summarized in Table 2.

Table 2: Method Validation Parameters (Adapted from similar compounds)

| Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Range | 0.1 - 25 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL[2] |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |

| Specificity | No interference observed from blank matrix |

Visualizations

Below is a diagram illustrating the logical workflow of the analytical method for 2,3,4,5-tetrachloroaniline quantification.

Caption: Workflow for 2,3,4,5-Tetrachloroaniline Quantification.

This application note provides a comprehensive and detailed protocol for the quantification of 2,3,4,5-tetrachloroaniline using a reversed-phase HPLC-UV method. The methodology is robust, specific, and suitable for the intended audience of researchers and drug development professionals. The provided experimental details and validation parameters serve as a strong foundation for implementing this analytical procedure in a laboratory setting.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,5-Tetrachloroaniline Solution - Analytical Standard at Best Price [nacchemical.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. ijacskros.com [ijacskros.com]

Application Notes and Protocols for the GC-MS Analysis of 2,3,4,5-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative and qualitative analysis of 2,3,4,5-Tetrachloroaniline using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

2,3,4,5-Tetrachloroaniline is a chemical compound that can be found as a metabolite of certain pesticides and dyes. Its detection and quantification in various matrices are crucial for environmental monitoring and toxicology studies. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the analysis of this compound. This document outlines a standard procedure for its determination.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of 2,3,4,5-Tetrachloroaniline.

| Parameter | Value | Reference |

| Molecular Weight | 230.9 g/mol | [1] |

| Kovats Retention Index (Standard Non-polar Column) | 1734.1 | [1] |

| Major Mass-to-Charge Ratios (m/z) of Top Peaks (Electron Ionization) | 231, 229, 233 | [1] |

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of 2,3,4,5-Tetrachloroaniline.

Sample Preparation (General Protocol for Water and Solid Samples)

Sample preparation is a critical step to extract and concentrate the analyte of interest from the sample matrix and remove potential interferences. The following is a general guideline based on established EPA methods.[2]

For Water Samples (based on EPA Method 3510/3520):

-

Adjust the pH of the water sample to >11.

-

Perform a liquid-liquid extraction using methylene chloride.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a suitable volume.

For Solid Samples (based on EPA Method 3540/3541/3545/3550):

-

Homogenize the solid sample.

-

Extract the sample using a suitable solvent system, such as methylene chloride/acetone (1:1).[2]

-

The extraction can be performed using techniques like Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), pressurized fluid extraction (Method 3545), or ultrasonic extraction (Method 3550).[2]

-

Concentrate the extract.

Cleanup (if necessary, based on EPA Method 3620/3640):

For complex matrices, a cleanup step may be required to remove interferences.[2]

-

Florisil Cleanup (Method 3620): Effective for removing polar interferences.

-

Gel Permeation Chromatography (Method 3640): Useful for removing high-molecular-weight compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended for the analysis of 2,3,4,5-Tetrachloroaniline. These are based on typical conditions for aniline derivatives.[2][3]

Instrumentation:

-

A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

GC Conditions:

| Parameter | Recommended Setting |

| Column | 30 m x 0.25 mm ID, fused silica capillary column coated with a non-polar stationary phase (e.g., SE-54 or equivalent).[2] |

| Injector Temperature | 180°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[3] |

| Oven Temperature Program | Initial temperature of 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.[3] |

MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Transfer Line Temperature | 300°C[3] |

| Acquisition Mode | Full Scan (for qualitative analysis and confirmation) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Scan Range | e.g., m/z 50-300 |

| SIM Ions | 229, 231, 233 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the analytical process.

References

Application Notes and Protocols: 2,3,4,5-Tetrachloroaniline as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,3,4,5-tetrachloroaniline as a reference standard in analytical methodologies. The information is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical procedures for the quantification of this compound in various matrices.

Introduction

2,3,4,5-Tetrachloroaniline is a chlorinated aromatic amine that may be encountered as an industrial byproduct, a metabolite of certain pesticides, or a starting material in chemical synthesis.[1] Its potential toxicity and persistence in the environment necessitate sensitive and accurate analytical methods for its detection and quantification. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in such analyses. This document outlines protocols for the analysis of 2,3,4,5-tetrachloroaniline in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties of 2,3,4,5-Tetrachloroaniline:

| Property | Value |

| CAS Number | 634-83-3 |

| Molecular Formula | C₆H₃Cl₄N |

| Molecular Weight | 230.91 g/mol |

| Melting Point | 118 °C[2] |

| Purity (Typical) | ≥ 97%[2] |

Quantitative Data Summary

The following tables summarize typical quantitative data that can be achieved using the described analytical methods. Please note that these values are illustrative and may vary depending on the specific instrumentation, matrix, and laboratory conditions. Data for closely related chloroaniline compounds are included to provide a reference range for method performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

| Parameter | 2,3,4,5-Tetrachloroaniline (Expected) | Dichloroanilines (Example)[3] |

| Calibration Range | 0.1 - 100 µg/L | 0.001 - 1.000 mg/L |

| Linearity (R²) | > 0.995 | > 0.996 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.6 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 2.0 - 3.0 µg/kg |

| Recovery | 80 - 110% | 75.3 - 98.1% |

| Precision (%RSD) | < 15% | 1.4 - 11.9% |

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data

| Parameter | 2,3,4,5-Tetrachloroaniline (Expected) | Dichloroanilines (Example)[3] |

| Calibration Range | 1 - 200 µg/L | 0.001 - 1.000 mg/L |

| Linearity (R²) | > 0.998 | > 0.996 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 0.6 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L | 2.0 - 3.0 µg/kg |

| Recovery | 85 - 115% | 75.3 - 98.1% |

| Precision (%RSD) | < 10% | 1.4 - 11.9% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil and Water Samples

This protocol is based on the principles outlined in EPA Method 8131 for aniline derivatives.[4]

3.1.1. Sample Preparation and Extraction

-

Water Samples:

-

To a 1 L separatory funnel, add 1 L of the water sample.

-

Adjust the pH of the sample to >11 with 10 M sodium hydroxide.

-

Spike the sample with an appropriate internal standard (e.g., d5-aniline).

-

Perform a liquid-liquid extraction by adding 60 mL of methylene chloride to the separatory funnel and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

-

Soil/Sediment Samples:

-

Weigh 30 g of the homogenized soil sample into a beaker.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Spike the sample with an appropriate internal standard.

-

Transfer the sample to a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours with a 1:1 (v/v) mixture of acetone and methylene chloride.

-

Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.

-

Perform a solvent exchange to hexane.

-

Further concentrate the extract to a final volume of 1 mL.

-

3.1.2. Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor characteristic ions for 2,3,4,5-tetrachloroaniline (e.g., m/z 229, 231, 194). A full scan mode can be used for initial identification.

-

3.1.3. Calibration

Prepare a series of calibration standards of 2,3,4,5-tetrachloroaniline (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) in the final extraction solvent containing the internal standard at a constant concentration. Analyze the standards under the same GC-MS conditions as the samples and construct a calibration curve by plotting the response factor (analyte peak area / internal standard peak area) against the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) Protocol for Water Samples

This protocol is a general guideline for the analysis of chloroanilines in aqueous matrices.

3.2.1. Sample Preparation

-

Water Samples:

-

Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

-

For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water.

-

Elute the analyte with a small volume (e.g., 5 mL) of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

-

-

3.2.2. Instrumental Analysis

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at a wavelength of approximately 245 nm.

-

3.2.3. Calibration

Prepare a series of calibration standards of 2,3,4,5-tetrachloroaniline (e.g., 1, 5, 10, 50, 100, 200 µg/L) in the mobile phase. Analyze the standards under the same HPLC conditions as the samples and construct a calibration curve by plotting the peak area against the concentration of the analyte.

Visualizations

Caption: Workflow for GC-MS analysis of 2,3,4,5-tetrachloroaniline.

Caption: Workflow for HPLC analysis of 2,3,4,5-tetrachloroaniline.

Caption: Generalized metabolic pathway of chloroanilines.

References